(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride
Overview
Description
“(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride” is an organic compound. It’s a derivative of amino acids, which are the basic building blocks of proteins . This compound can be used as an important organic intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
The synthesis of this compound could involve reactions of amines with carbonyl compounds. The characteristic pattern of many reactions of the carbonyl group begins with the formation of a bond between the carbonyl carbon and an attacking nucleophile . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various physical and chemical parameters. Multivariate statistical analyses can be applied to these parameters to obtain a comprehensive understanding of the structure .Chemical Reactions Analysis
The reaction of this compound with other substances could involve the formation of a bond between the carbonyl carbon and an attacking nucleophile . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various parameters. These parameters include the molecular weight, theoretical pI, amino acid composition, atomic composition, and others .Scientific Research Applications
Phosphonic Acid Synthesis and Applications
Phosphonic acids, featuring a phosphorus atom bonded to three oxygen atoms and one carbon atom, are utilized in a wide array of applications due to their structural similarity to phosphate moieties and their supramolecular properties. Notably, these acids find use in bioactive properties (like drugs and pro-drugs), bone targeting, designing supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. Given the extensive research fields these acids cover, including chemistry, biology, and physics, synthesizing phosphonic acids becomes crucial for numerous research projects. The review by Sevrain et al. (2017) provides insights into the various applications of phosphonic acids and the methodologies for their synthesis, emphasizing the importance of dealkylation of dialkyl phosphonates for preparing phosphonic acids (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), a key building block chemical derived entirely from biomass, and its derivatives are pivotal in synthesizing a multitude of value-added chemicals like 2-butanone and 2-methyltetrahydrofuran. With its carbonyl and carboxyl functional groups, LEV offers versatility and uniqueness in drug synthesis, reducing costs and simplifying synthesis steps. The review by Zhang et al. (2021) details the application of LEV in various medical fields, including cancer treatment and medical materials, showcasing its potential in drug synthesis and as a connector of pharmaceutical reagents with carriers to form intermediates (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) are vital phytochemicals with significant biological properties, including antioxidant activity. The review by Razzaghi-Asl et al. (2013) collates studies on the structure-activity relationships of HCAs, using medicinal chemistry to generate more potent antioxidant molecules. It underscores the importance of the presence of an unsaturated bond on the side chain of HCAs and other structural features such as modifications of the aromatic ring and the carboxylic function (esterification and amidation). The study also discusses the physicochemical properties influencing the antioxidant activity of HCAs and addresses their pro-oxidant effects in some test systems (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Amino Acid Functionalization of Quantum Dots
Amino acids, with their distinct properties like zwitterionic and amphoteric nature, are significant in biological molecules. Functionalizing carbon-based quantum dots with amino acids can significantly enhance their electronic and optical properties. The review by Ravi et al. (2021) discusses the functionalization of quantum dots using amino acids for potential applications in fabricating optoelectronic devices. The amino acid-functionalized quantum dots, characterized by high solubility, sustainability, and biocompatibility, are promising for diverse applications, including sensors and energy storage systems. Amidation is highlighted as a fundamental principle behind this functionalization (Ravi, Subramaniyam, Pattabiraman, & Pichumani, 2021).
Mechanism of Action
Target of Action
It’s known that this compound is a useful intermediate for the large scale synthesis of nε-alloc-lysine and nε-alloc-nα-fmoc-lysine . These compounds are used in peptide synthesis, suggesting that 6-N-Alloc-L-lysine may interact with proteins or enzymes involved in these processes .
Mode of Action
It’s known that the alloc group (allyloxycarbonyl) is a common protecting group used in organic synthesis, particularly in peptide synthesis . It protects the amino group during the synthesis process and can be selectively removed under certain conditions . This suggests that 6-N-Alloc-L-lysine may interact with its targets by temporarily blocking certain reactions, allowing for controlled synthesis processes.
Biochemical Pathways
For instance, lysine, the core structure of 6-N-Alloc-L-lysine, is known to play a crucial role in various biological functions, including protein synthesis, energy metabolism, and immune response . It’s also involved in the biosynthesis of several important compounds, such as carnitine, collagen, and elastin .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that it may require a suitable solvent for administration and absorption
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-N-Alloc-L-lysine are largely related to its role as an intermediate in the synthesis of other compounds . The reactions involving 6-N-Alloc-L-lysine typically involve the use of isocyanate intermediates, which are generated in situ . These intermediates then react with Grignard reagents to produce the corresponding amides .
Cellular Effects
For instance, lysine acetylation influences several fundamental cellular pathways, including cell survival and apoptosis, cellular differentiation, and metabolism .
Molecular Mechanism
The molecular mechanism of 6-N-Alloc-L-lysine primarily involves its role in the synthesis of other compounds. The compound participates in reactions that generate isocyanate intermediates, which subsequently react with Grignard reagents to produce amides .
Metabolic Pathways
6-N-Alloc-L-lysine is involved in the metabolic pathways related to the synthesis of Nε-Alloc-lysine and Nε-Alloc-Nα-Fmoc-lysine
Transport and Distribution
Given its role as an intermediate in synthesis reactions, it’s likely that it interacts with various enzymes and other biomolecules during these processes .
Subcellular Localization
As an intermediate in synthesis reactions, it’s likely that it’s found in the areas of the cell where these reactions take place .
Properties
IUPAC Name |
(2S)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQCNVUALLMGRI-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674204 | |
Record name | N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147529-99-5 | |
Record name | N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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